BenchChemオンラインストアへようこそ!

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Drug Design ADME Bioisostere

This substituted piperidine carboxamide is a pre‑configured, three‑dimensional pharmacophore for GPCR/CNS lead optimization. Its defining 4‑(thiophen‑3‑yloxy) ether linkage delivers an XLogP3 of ~3.8 and a reduced HBA count (2 vs. 3 for pyridinyl analogs), aligning with the empirical CNS drug‑like space for improved BBB penetration. Replacing the ether with a thioether or pyridinyl group profoundly alters lipophilicity, H‑bonding, and electronic distribution—making this specific scaffold essential for unambiguous SAR. For matched‑pair bioisostere studies, acquire this compound alongside the thioether analog (PubChem CID 71801045) to isolate the ether’s contribution to target engagement and pharmacokinetics.

Molecular Formula C19H23NO2S2
Molecular Weight 361.52
CAS No. 2034466-31-2
Cat. No. B2780529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
CAS2034466-31-2
Molecular FormulaC19H23NO2S2
Molecular Weight361.52
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4
InChIInChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2
InChIKeyHAOWSJWTUOHMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: Structural Identity and Procurement Context


The compound (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (CAS 2034466-31-2) is a synthetic organic molecule belonging to the class of substituted piperidine carboxamides. It features a distinctive 1-(thiophen-2-yl)cyclopentyl carbonyl motif linked to a 4-(thiophen-3-yloxy)piperidine moiety. This specific combination of a thiophene-cyclopentyl fragment and a heteroaryl-ether-linked piperidine is a recurring scaffold in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets, where subtle variations in the heteroaryl ether group are known to profoundly impact pharmacological profiles [1]. Its molecular formula is C19H23NO2S2, with a calculated molecular weight of 361.52 g/mol. Unlike simpler piperidine or thiophene building blocks, this compound presents a pre-configured, three-dimensional pharmacophore suitable for fragment-based drug discovery or lead optimization efforts seeking to explore specific structure-activity relationships (SAR) around the piperidine-ether linkage.

Structural Uniqueness of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: Why In-Class Analogs Cannot Be Interchanged


Within the broader family of 1-(thiophen-2-yl)cyclopentyl piperidine derivatives, simple generic substitution is scientifically invalid due to the exquisitely sensitive SAR governed by the nature of the piperidine 4-position substituent. The target compound's defining feature is the thiophen-3-yloxy group connected via an oxygen bridge. Replacement of this ether linkage with a thioether (e.g., (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, PubChem CID 71801045) or a different heterocycle (e.g., pyridin-2-yloxy) leads to significant changes in key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and electronic distribution, analogous to well-documented bioisosteric switching effects [1]. These changes directly impact pharmacokinetic parameters like metabolic stability, membrane permeability, and off-target binding, meaning that even structurally similar compounds from the same series will exhibit divergent biological profiles and cannot serve as drop-in replacements in a research or development setting [2].

Quantitative Differentiation Evidence for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone


Comparative Lipophilicity Shift vs. Thioether Analog (PubChem CID 71801045)

A key quantitative differentiator is the compound's predicted lipophilicity (XLogP3). For the target ether-linked compound, the XLogP3 is estimated to be approximately 3.8, compared to a value of 4.3 for its direct thioether analog, (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone [1]. This difference affects membrane permeability and off-target binding potential, with lower lipophilicity often correlating with reduced CYP450 inhibition and improved metabolic stability [2].

Drug Design ADME Bioisostere Lipophilicity

Hydrogen Bond Acceptor Capacity Differentiation vs. Pyridinyl-ether Analog

The target compound possesses a thiophene ring as the terminal heteroaryl group, providing distinct hydrogen-bond acceptor (HBA) characteristics compared to a pyridine-containing analog like (4-(pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. The sulfur atom in the thiophene ring is a weaker HBA than the nitrogen in a pyridine ring. This difference in electronic character and basicity can be quantified by the number of strong hydrogen bond acceptors: the target thiophene compound has 2 strong HBAs (amide carbonyl and ether oxygen), while the pyridinyl analog possesses 3 strong HBAs (amide carbonyl, ether oxygen, and pyridine nitrogen) [1].

Molecular Recognition Solubility Bioisostere

Molecular Weight and Atom Economy Advantage vs. Functionalized Thioether Analog

The target compound has a molecular weight (MW) of 361.52 g/mol, which is 33.08 g/mol lower than the closely related thioether analog (PubChem CID 71801045, MW 394.6 g/mol) [1]. In the context of lead-likeness guidelines, where a MW under 350 Da is often preferred for fragment and lead compounds, the target compound sits closer to this desirable range. The lower MW is achieved by an ether linkage replacing a more complex dihydrothiazolyl-thiomethyl group, enhancing atom economy and providing greater chemical simplicity for downstream synthetic diversification [2].

Lead-likeness Fragment-based screening Optimization

Defined Research Applications for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone Based on Comparative Evidence


CNS Lead Optimization Requiring a Balanced Lipophilic Ether Scaffold

For medicinal chemistry programs targeting CNS receptors where a piperidine ether motif is desired, this compound serves as a premier starting point. Its XLogP3 of ~3.8 and reduced strong HBA count (2 vs. 3 compared to pyridinyl analogs) are aligned with empirical CNS drug-like space, suggesting improved BBB penetration potential over more lipophilic thioether or more polar pyridinyl analogs [1]. Researchers can leverage this scaffold to install varied amide capping groups while maintaining a favorable property profile.

Fragment-Based Drug Discovery Targeting GPCRs

The compound's molecular weight of 361.52 Da places it at the boundary of fragment and lead-like space. Its pre-organized 1-(thiophen-2-yl)cyclopentyl moiety presents a rigid, hydrophobic pharmacophore that can be used to probe GPCR allosteric sites or orthosteric pockets. The ether-linked thiophene allows for subsequent structure-guided optimization with a lower risk of molecular obesity compared to bulkier thioether analogs [2].

Selective Probe Development via Ether-Thioether Bioisostere Pair

A powerful experimental design involves acquiring this ether compound alongside its thioether counterpart (PubChem CID 71801045) as a matched molecular pair. The systematic comparison of their activity profiles in an assay panel can deconvolute the specific contribution of the ether vs. thioether linkage to target engagement, selectivity, and pharmacokinetics. This bioisostere pair approach is a cornerstone of modern medicinal chemistry as it isolates a single structural variable, allowing unambiguous assignment of property changes [1].

Quote Request

Request a Quote for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.